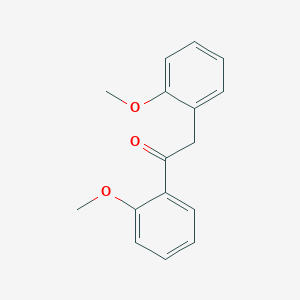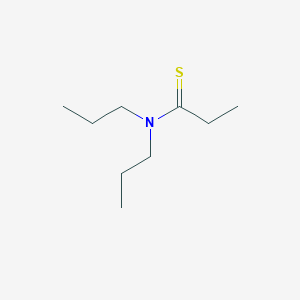
Propanethioamide, N,N-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanethioamide, N,N-dipropyl- is a chemical compound with the molecular formula C9H19NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. Thioamides are known for their ability to mimic the amide function in biomolecules while retaining or developing biological activity .
Métodos De Preparación
The synthesis of Propanethioamide, N,N-dipropyl- typically involves the use of sulfuration agents. One common method is the reaction of a primary amine with a carbon disulfide source, followed by alkylation. This process can be carried out under various conditions, including the use of different solvents and temperatures to optimize yield and purity . Industrial production methods often involve large-scale reactions with careful control of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Propanethioamide, N,N-dipropyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioamide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and substituted thioamides .
Aplicaciones Científicas De Investigación
Propanethioamide, N,N-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Thioamides, including Propanethioamide, N,N-dipropyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Thioamides are explored for their potential use in drug design, particularly for their ability to mimic amide bonds in peptides and proteins.
Mecanismo De Acción
The mechanism of action of Propanethioamide, N,N-dipropyl- involves its interaction with specific molecular targets. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed with thioamide drugs .
Comparación Con Compuestos Similares
Propanethioamide, N,N-dipropyl- can be compared with other thioamides such as ethionamide and prothionamide. While all these compounds share the thioamide functional group, they differ in their specific structures and biological activities. For example, ethionamide and prothionamide are primarily used as second-line drugs for tuberculosis, whereas Propanethioamide, N,N-dipropyl- is more commonly used in research and industrial applications .
Similar compounds include:
Ethionamide: Used in the treatment of tuberculosis.
Prothionamide: Also used in the treatment of tuberculosis.
Thioacetamide: Used in organic synthesis and as a reagent in laboratories.
Propiedades
Número CAS |
68506-60-5 |
|---|---|
Fórmula molecular |
C9H19NS |
Peso molecular |
173.32 g/mol |
Nombre IUPAC |
N,N-dipropylpropanethioamide |
InChI |
InChI=1S/C9H19NS/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3 |
Clave InChI |
YHOLNLTUMZQQEH-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
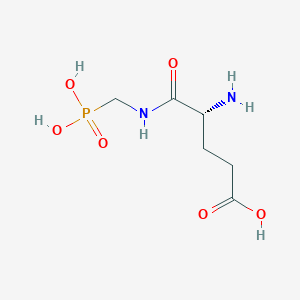
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


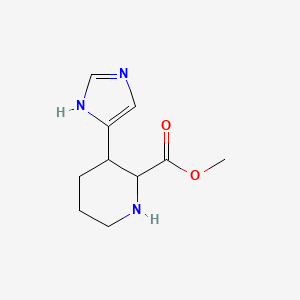

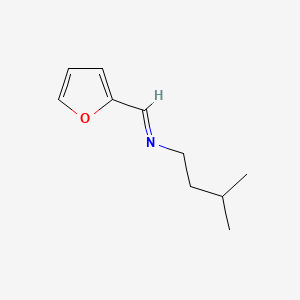
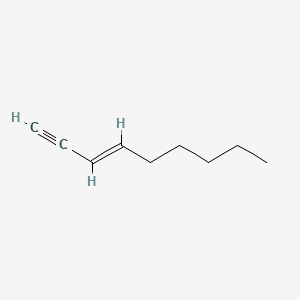
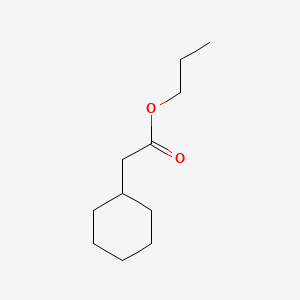
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
